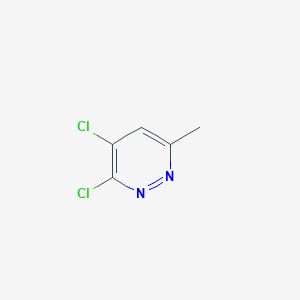

3,4-Dichloro-6-methylpyridazine

Übersicht

Beschreibung

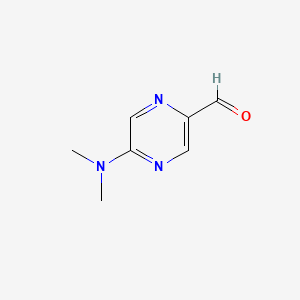

3,4-Dichloro-6-methylpyridazine is an organic compound that has garnered significant attention in the world of chemistry and chemical research. It is also known as 3,6-Dichloro-4-methylpyridazine . It is a vibrational and intramolecular hydrogen bond inhibitor and can be used as a biochemical reagent for life science related research .

Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-6-methylpyridazine is C5H4Cl2N2 . Its molecular weight is 163 g/mol . The IUPAC name is 3,6-dichloro-4-methylpyridazine .Physical And Chemical Properties Analysis

3,4-Dichloro-6-methylpyridazine is a brown crystalline powder . Its melting point is 86-88 °C and boiling point is 149-151 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Spectra Analysis

The molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine have been extensively studied using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopic techniques. These analyses, conducted through density functional theory (DFT) methods, provide insights into the molecule's non-linear optical (NLO) behavior, stability, and electronic properties. Such detailed characterizations are crucial for understanding the molecule's potential in various scientific and industrial applications (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).

Synthesis of Intermediates for Pesticides and Antiviral Drugs

The synthesis of compounds closely related to 3,4-Dichloro-6-methylpyridazine, such as 3-chloro-4-methylpyridazine, has been demonstrated as important for creating intermediates used in pesticides and antiviral drugs. These methods highlight the compound's role in the development of critical agricultural and pharmaceutical agents, showcasing a versatile application in chemical synthesis (Yang Shao-juan, 2012).

Advanced Organic Synthesis Techniques

The compound has also been a focal point in developing advanced organic synthesis techniques, including nickel-catalyzed electrochemical cross-coupling reactions. These methods have been applied to produce functionalized aryl- and heteroarylpyridazines, further demonstrating the compound's utility in creating sophisticated chemical structures for various research and development purposes (Sengmany et al., 2007).

Development of New Synthetic Routes

Research has been conducted on developing new synthetic routes using derivatives of 3,4-Dichloro-6-methylpyridazine, such as 3-chloro-6-methylpyridazine, for the preparation of other complex molecules like 6-methoxypyridazine-3-carboxylic acid. These studies not only demonstrate the compound's centrality in synthetic organic chemistry but also its potential in streamlining the production of valuable chemical entities (Ju Xiu-lian, 2011).

Exploration of High-Spin State Systems

3,4-Dichloro-6-methylpyridazine and its derivatives have been explored in the study of high-spin state systems, such as quintet and septet states based on pyridylnitrenes. This research is crucial for understanding the electronic structures of high-spin states and their potential applications in materials science and molecular electronics (Chapyshev et al., 2000).

Safety And Hazards

3,4-Dichloro-6-methylpyridazine is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .

Zukünftige Richtungen

Diazines, including pyridazines, constitute a central building block for a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Therefore, the future directions of 3,4-Dichloro-6-methylpyridazine could be in the development of new drugs and therapies.

Eigenschaften

IUPAC Name |

3,4-dichloro-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUPASAGLWSIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-6-methylpyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)

![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)